molecular formula C26H23Br2IN2O4 B11533004 2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

Cat. No.: B11533004
M. Wt: 714.2 g/mol
InChI Key: NCPTYVFHKFUQGM-VVEOGCPPSA-N
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Description

2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound characterized by its unique structural features, including bromine, iodine, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H23Br2IN2O4

Molecular Weight

714.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H23Br2IN2O4/c1-15(2)19-9-8-16(3)10-23(19)34-14-24(32)31-30-13-17-11-18(27)12-21(28)25(17)35-26(33)20-6-4-5-7-22(20)29/h4-13,15H,14H2,1-3H3,(H,31,32)/b30-13+

InChI Key

NCPTYVFHKFUQGM-VVEOGCPPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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